[(1,3-dimethyl-1H-pyrazol-5-yl)methyl](3-ethoxypropyl)amine
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Overview
Description
(1,3-dimethyl-1H-pyrazol-5-yl)methylamine is a compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dimethyl-1H-pyrazol-5-yl)methylamine typically involves the reaction of 5-amino-1,3-dimethylpyrazole with 3-ethoxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the reaction . The process may involve steps such as cyclocondensation and nucleophilic substitution to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1,3-dimethyl-1H-pyrazol-5-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
(1,3-dimethyl-1H-pyrazol-5-yl)methylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of (1,3-dimethyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions or interact with biological targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3-dimethylpyrazole: A precursor in the synthesis of (1,3-dimethyl-1H-pyrazol-5-yl)methylamine.
(3,5-Dimethyl-1H-pyrazol-1-yl)methanol: Another pyrazole derivative with similar structural features.
1,3-Dimethyl-1H-pyrazol-5-amine: Shares the pyrazole core structure and exhibits similar reactivity.
Uniqueness
(1,3-dimethyl-1H-pyrazol-5-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable coordination complexes and its potential therapeutic applications set it apart from other similar compounds .
Properties
Molecular Formula |
C11H21N3O |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-3-ethoxypropan-1-amine |
InChI |
InChI=1S/C11H21N3O/c1-4-15-7-5-6-12-9-11-8-10(2)13-14(11)3/h8,12H,4-7,9H2,1-3H3 |
InChI Key |
ONLKPIKNBRGEBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNCC1=CC(=NN1C)C |
Origin of Product |
United States |
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